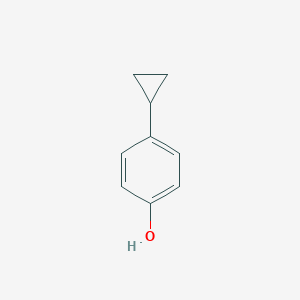

4-Cyclopropylphenol

Übersicht

Beschreibung

4-Cyclopropylphenol is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of cyclopropane-containing compounds, like 4-Cyclopropylphenol, often involves cascade ring-opening/cyclization reactions. For instance, a study by Ma, Hu, Luo, & Xu (2017) describes a dual-catalyzed cascade reaction for synthesizing naphthalenes from donor-acceptor cyclopropanes, a process potentially relevant to synthesizing 4-Cyclopropylphenol (Ma et al., 2017).

- Additionally, Bouali et al. (2013) highlight the cyclopropanation process of 4-allyl-2-methoxyphenol, which could be adapted for 4-Cyclopropylphenol synthesis (Bouali et al., 2013).

Molecular Structure Analysis

- Cyclopropanes, a key structural motif in 4-Cyclopropylphenol, exhibit interesting molecular structures. Clemenceau et al. (2020) discuss the synthesis of cyclopropanes through double C-H activation, a method that could elucidate the molecular structure of 4-Cyclopropylphenol (Clemenceau et al., 2020).

Chemical Reactions and Properties

- Cyclopropanes, including those in 4-Cyclopropylphenol, are known for their unique chemical reactions. Research by McDonald et al. (2020) on the C-C bond cleavage of cyclopropanols provides insights into the reactivity of such compounds (McDonald et al., 2020).

Physical Properties Analysis

- The physical properties of cyclopropane derivatives, which are structurally similar to 4-Cyclopropylphenol, have been a subject of study. However, specific information on the physical properties of 4-Cyclopropylphenol is not directly available in the current literature.

Chemical Properties Analysis

- The chemical properties of cyclopropane derivatives, again, offer a parallel to understanding 4-Cyclopropylphenol. Research on the synthesis and reactions of various cyclopropane derivatives can provide indirect insights into the chemical properties of 4-Cyclopropylphenol. For example, the work by Nair et al. (2006) on the catalyzed reaction of chalcones and enals via homoenolate could be relevant (Nair et al., 2006).

Wissenschaftliche Forschungsanwendungen

Environmental and Biological Impact :

- Endocrine Disruption and Toxicity : 4-Nonylphenol, a related compound, has been shown to act as an endocrine disruptor and affect the health of aquatic organisms and human cells. It exhibits cytotoxicity through apoptosis via the caspase cascade and cell cycle arrest at the G2/M phase, suggesting potential impacts on neurogenesis in the CNS (Chiho Kudo et al., 2004).

- Photodegradation in Biosolids : A study on the degradation of 4-nonylphenol in biosolids applied to soil found that artificial sunlight played a significant role in reducing its levels, highlighting the impact of environmental conditions on its persistence (K. Xia & C. Jeong, 2004).

Pharmacological Applications :

- Cancer Treatment : Cyclopropyl derivative compounds, like 4-Hydroperoxycyclophosphamide, have been evaluated for their potential in cancer treatment. Studies have shown that they can be effective in regional cancer therapy due to their cytotoxic activity without the need for activation by hepatic enzymes (C. Arndt et al., 1987).

Biochemical Research and Applications :

- Bioorthogonal Chemistry : Cyclopropene derivatives are used in bioorthogonal chemistry, providing valuable insights into biomolecule structure and function in biological systems. These derivatives include cyclopropenes, triazines, and cyclopropenones, which react selectively with complementary reagents (R. Row & Jennifer A. Prescher, 2018).

- Base-Catalyzed Oxygenation of Phenols : Research on cyclopropyl derivatives of phenol, such as 4-Cyclopropylphenol, helps in understanding the mechanism of base-catalyzed autooxidation of phenol derivatives, which is relevant for various industrial applications (Duckhwan Lee et al., 2005).

Safety And Hazards

4-Cyclopropylphenol may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only in a well-ventilated area and avoid breathing dust or fumes . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .

Eigenschaften

IUPAC Name |

4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWPHRUBXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450731 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylphenol | |

CAS RN |

10292-61-2 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

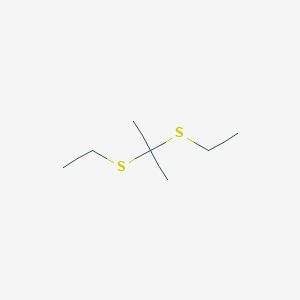

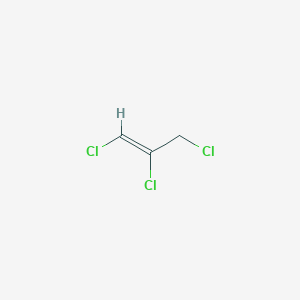

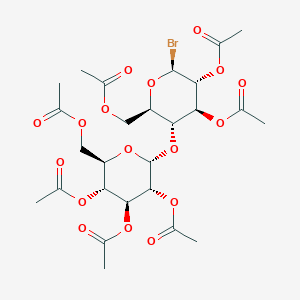

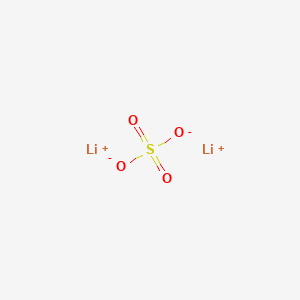

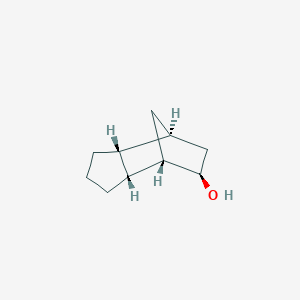

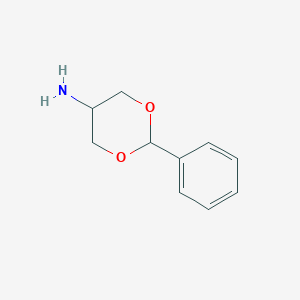

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)